molecular formula C15H12ClN3O4 B2426026 (E)-3-(2-chlorophenyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide CAS No. 887878-68-4

(E)-3-(2-chlorophenyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide

Cat. No. B2426026
CAS RN: 887878-68-4
M. Wt: 333.73
InChI Key: UUXPWPAGZPSXSO-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H12ClN3O4 and its molecular weight is 333.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Antimicrobial Activity

One area of application is the synthesis of heterocyclic compounds using thiosemicarbazide derivatives as precursors for the synthesis of various ring systems such as imidazole, 1,3,4-oxadiazole, and others. These compounds have been evaluated for their antimicrobial activity, demonstrating the importance of such chemical structures in developing potential antimicrobial agents (Elmagd et al., 2017).

Neuroprotective Properties

Research on acrylamide derivatives, such as the one , could also be relevant to studies investigating the neuroprotective properties of natural compounds against acrylamide-induced neurotoxicity. For example, chrysin, a flavonoid, has been shown to mitigate acrylamide-induced cytotoxicity in vitro and neurotoxicity in vivo, pointing towards the potential for developing treatments or protective agents against neurotoxicity (Mehri et al., 2014).

Antioxidant and Antimicrobial Evaluation

Furthermore, compounds with 1,3,4-oxadiazole moieties have been synthesized and evaluated for their antioxidant and antimicrobial activities, showcasing the utility of such structures in creating pharmacologically active agents. For instance, new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties exhibited significant free-radical scavenging ability, highlighting their potential as antioxidants (Shakir et al., 2014).

Antitubercular and Antioxidant Activities

Moreover, the synthesis of novel (pyrazol-3-yl)-1,3,4-oxadiazole derivatives and their evaluation for antitubercular and antioxidant activities underline the significance of such compounds in medicinal chemistry, offering a path for the development of new therapeutic agents (Prathap et al., 2014).

Catalysis and Organic Synthesis

The potential for catalytic applications and the synthesis of complex organic molecules is another area of interest. For instance, palladium-catalyzed processes involving N-aryl acrylamides for the synthesis of oxindoles and pyrroloindolines demonstrate the utility of acrylamide derivatives in facilitating complex chemical transformations, which could be relevant to the synthesis and functionalization of compounds similar to "(E)-3-(2-chlorophenyl)-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide" (Kong et al., 2015).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O4/c16-11-4-2-1-3-10(11)5-6-13(20)17-15-19-18-14(23-15)12-9-21-7-8-22-12/h1-6,9H,7-8H2,(H,17,19,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXPWPAGZPSXSO-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=CO1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.